

# Technical Support Center: Investigating Org 25935-Associated Dizziness and Drowsiness

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Org 25935  
Cat. No.: B10764295

[Get Quote](#)

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering dizziness and drowsiness in subjects administered **Org 25935**, a selective glycine transporter type 1 (GlyT1) inhibitor.

## Frequently Asked Questions (FAQs)

**Q1:** Have dizziness and drowsiness been reported as side effects of **Org 25935** in human studies?

**A1:** Yes, clinical studies have identified dizziness and drowsiness as common adverse events associated with **Org 25935** administration. A randomized, double-blind, placebo-controlled trial in alcohol-dependent patients reported fatigue, dizziness, and transient visual events as the most frequently occurring side effects<sup>[1]</sup>. Another study in healthy male volunteers also found that **Org 25935** caused significantly more dizziness and drowsiness compared with placebo, although these effects were generally mild<sup>[2]</sup>.

**Q2:** What is the underlying mechanism that may cause dizziness and drowsiness with **Org 25935**?

**A2:** **Org 25935** is a selective inhibitor of the glycine transporter type 1 (GlyT1). By blocking GlyT1, **Org 25935** increases the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission. Enhanced NMDA receptor activation can alter neuronal excitability and

signaling pathways in the central nervous system, potentially leading to side effects such as dizziness and drowsiness.

Q3: Are there established methods to quantitatively assess dizziness and drowsiness in a clinical study setting?

A3: Yes, several validated scales are used to measure subjective feelings of dizziness and drowsiness. These include:

- Bond-Lader Visual Analogue Scale (VAS): This scale consists of 16 lines, each 100mm long, anchored by opposing mood states (e.g., Alert-Drowsy, Calm-Excited). Participants mark a point on each line to indicate their current feeling[3][4][5][6][7].
- Karolinska Sleepiness Scale (KSS): This is a 9-point Likert scale that assesses the subjective level of sleepiness at a particular moment. A higher score indicates a greater level of sleepiness[8].

## Troubleshooting Guide: Managing Dizziness and Drowsiness in Org 25935 Studies

If participants in your study report dizziness or drowsiness after the administration of **Org 25935**, consider the following troubleshooting steps:

### 1. Initial Assessment and Monitoring:

- Systematic Symptom Documentation: Record the onset, duration, and severity of dizziness and drowsiness for each participant.
- Standardized Scales: Utilize validated scales like the Bond-Lader VAS and Karolinska Sleepiness Scale at baseline and at regular intervals post-dosing to quantify changes in alertness and sleepiness.
- Vital Signs: Monitor vital signs, including blood pressure and heart rate, to rule out hemodynamic causes of dizziness.

### 2. Protocol Adjustments:

- Dose Evaluation: If clinically permissible and ethically approved, consider evaluating if a dose reduction mitigates the side effects while maintaining the desired therapeutic or experimental effect.
- Dosing Time: Investigate if administering the study drug at a different time of day (e.g., in the evening) could lessen the impact of drowsiness on daily activities.

### 3. Participant Guidance:

- Safety Precautions: Advise participants to avoid activities that require high levels of alertness, such as driving or operating heavy machinery, until the effects of the drug are known.
- Hydration and Nutrition: Ensure participants are adequately hydrated and have regular meals, as dehydration and hypoglycemia can exacerbate feelings of dizziness.

### 4. Data Analysis Considerations:

- Correlational Analysis: Analyze the relationship between the incidence and severity of dizziness/drowsiness and participant demographics, dosage, and plasma concentrations of **Org 25935**.
- Subgroup Analysis: Investigate if certain subgroups of participants are more susceptible to these adverse events.

## Data Presentation

### Incidence of Dizziness and Drowsiness in Clinical Trials of **Org 25935**

Disclaimer: The following table is a template. Specific quantitative data from the key clinical trials on **Org 25935** (de Bejczy et al., 2014; Christmas et al., 2014) regarding the precise incidence rates of dizziness and drowsiness are not publicly available in the retrieved search results. Researchers should refer to the full study publications or contact the study sponsors for detailed adverse event data.

| Adverse Event      | Org 25935 Group<br>(Incidence %) | Placebo Group<br>(Incidence %) | Study Population           | Reference              |
|--------------------|----------------------------------|--------------------------------|----------------------------|------------------------|
| Dizziness          | Data not available               | Data not available             | Alcohol-Dependent Patients | de Bejczy et al., 2014 |
| Drowsiness/Fatigue | Data not available               | Data not available             | Alcohol-Dependent Patients | de Bejczy et al., 2014 |
| Dizziness          | Data not available               | Data not available             | Healthy Male Volunteers    | Christmas et al., 2014 |
| Drowsiness         | Data not available               | Data not available             | Healthy Male Volunteers    | Christmas et al., 2014 |

## Experimental Protocols

Protocol for Assessment of Subjective Drowsiness using the Karolinska Sleepiness Scale (KSS)

- Objective: To measure the subject's current level of sleepiness.
- Materials: Karolinska Sleepiness Scale questionnaire (9-point scale).
- Procedure:
  - Provide the participant with the KSS questionnaire.
  - Instruct the participant to rate their sleepiness at that exact moment by circling the number that best represents their state. The scale ranges from 1 ("Extremely alert") to 9 ("Very sleepy, great effort to keep awake, fighting sleep").
  - Collect the completed scale.
  - Administer the scale at baseline before drug administration and at predefined time points post-administration.

## Protocol for Assessment of Subjective Mood and Alertness using the Bond-Lader Visual Analogue Scale (VAS)

- Objective: To assess various dimensions of subjective mood, including alertness.
- Materials: Bond-Lader VAS questionnaire containing 16 100mm lines anchored by bipolar mood descriptors.
- Procedure:
  - Present the VAS to the participant.
  - Instruct the participant to make a vertical mark on each line to indicate how they are feeling at that moment[4]. For the alertness dimension, the anchors are "Alert" and "Drowsy".
  - Measure the distance in millimeters from the "Alert" anchor to the participant's mark. A higher score indicates greater drowsiness.
  - Administer the scale at baseline and at specified intervals after drug administration.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Org 25935** leading to potential side effects.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **Org 25935**-induced drowsiness.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adverse event reporting of combining SGLT2 inhibitor and GLP1 receptor agonist: A real-world study from FAERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of balance and dizziness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comprehensive Analysis of Adverse Events Associated With SGLT2is: A Meta-Analysis Involving Nine Large Randomized Trials [frontiersin.org]
- 8. neuropt.org [neuropt.org]
- To cite this document: BenchChem. [Technical Support Center: Investigating Org 25935-Associated Dizziness and Drowsiness]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10764295#addressing-org-25935-induced-dizziness-and-drowsiness-in-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)